4-Benzoylamino-n-thiazol-2-yl-benzamide
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Overview
Description
4-Benzoylamino-n-thiazol-2-yl-benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 4-(benzoylamino)-N-1,3-thiazol-2-ylbenzamide is Ribonucleases (RNases) . RNases are RNA-cleaving proteins that regulate the metabolism of RNAs . They play a crucial role in the biogenesis, metabolism, and degradation of coding and noncoding RNAs . Thus, small molecules targeting RNases have the potential to perturb RNA biology .
Mode of Action
The compound interacts with its targets, the RNases, by inhibiting their activity .
Biochemical Pathways
The inhibition of RNases by 4-(benzoylamino)-N-1,3-thiazol-2-ylbenzamide affects various RNA-dependent pathways . RNases play indispensable roles in RNA biogenesis . Therefore, small molecules modulating RNase activities are useful tools for studying the regulatory mechanisms involving both human and pathogenic RNases .
Result of Action
The inhibition of RNases by 4-(benzoylamino)-N-1,3-thiazol-2-ylbenzamide can lead to changes in RNA metabolism, potentially affecting various cellular processes . For instance, it may affect the synthesis of proteins, as RNases are involved in the processing of messenger RNAs, which are templates for protein synthesis .
Preparation Methods
The synthesis of 4-Benzoylamino-n-thiazol-2-yl-benzamide typically involves the reaction of 2-aminothiazole with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Chemical Reactions Analysis
4-Benzoylamino-n-thiazol-2-yl-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Scientific Research Applications
4-Benzoylamino-n-thiazol-2-yl-benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
4-Benzoylamino-n-thiazol-2-yl-benzamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-benzamido-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-15(12-4-2-1-3-5-12)19-14-8-6-13(7-9-14)16(22)20-17-18-10-11-23-17/h1-11H,(H,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJQVEIDSQFYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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